molecular formula C9H14IN3O2 B13543741 Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13543741
M. Wt: 323.13 g/mol
InChI Key: DNKOPULYEVLSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further connected to a methylamino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves multiple steps. One common method includes the iodination of a pyrazole derivative, followed by the introduction of the methylamino and methyl ester groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous flow chemistry and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methylamino and methyl ester groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
  • Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Uniqueness

Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

methyl 3-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C9H14IN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3

InChI Key

DNKOPULYEVLSPW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)(C(=O)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.